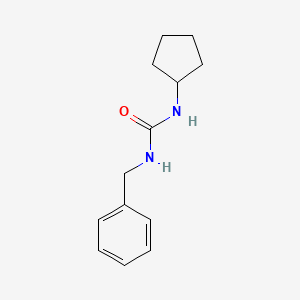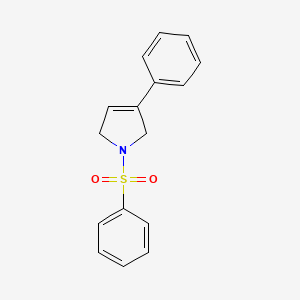
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, also known as CDPC, is a synthetic compound that has been widely used in scientific research. CDPC is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects. The compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and drug development.
Mechanism of Action
The exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is not fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes and receptors in the body. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. The compound has also been shown to activate the AMP-activated protein kinase, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anticonvulsant effects in animal models of epilepsy. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been shown to have antihypertensive effects in animal models of hypertension. The compound has also been shown to have antidiabetic effects in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that it is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. The compound has also been extensively studied, and its biological activities are well documented. However, one of the limitations of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are several potential future directions for research on 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. One area of interest is the compound's potential as an anticancer agent. Further research is needed to determine the exact mechanism of action of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in cancer cells and to determine its efficacy in animal models of cancer. Another area of interest is the compound's potential as a treatment for metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in human clinical trials. Overall, 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a promising compound with a variety of potential applications in the field of medicine and drug development.
Synthesis Methods
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized using various methods, including the reaction of 2,3-dimethylpyrrole with cyanogen bromide and subsequent hydrolysis of the resulting nitrile. Another method involves the reaction of 2,3-dimethylpyrrole with acrylonitrile and subsequent hydrolysis. The synthesis of 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine and drug development. The compound has been shown to have a variety of biological activities, including anticonvulsant, antihypertensive, and antidiabetic effects. 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has also been studied for its potential as an anticancer agent.
properties
IUPAC Name |
5-cyano-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(8(11)12)3-6(4-9)10(5)2/h3H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFPGRUUZVAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)





![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)